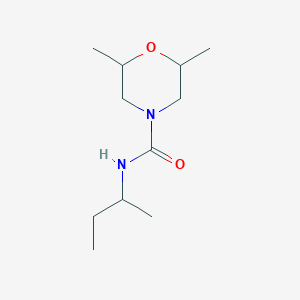![molecular formula C16H18N2O3 B4719451 3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4719451.png)
3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
Descripción general
Descripción
3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the family of N-benzyl phenethylamines. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound was first synthesized in 2003 by Ralf Heim and his colleagues at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects.
Mecanismo De Acción
3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide acts as a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The activation of this receptor by the drug leads to a cascade of intracellular signaling events that ultimately result in the hallucinogenic effects of the drug. The exact mechanism by which the drug produces its effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide are similar to those of other psychedelic drugs such as LSD and psilocybin. The drug produces profound alterations in perception, thought, and mood, and can induce intense visual and auditory hallucinations. The subjective effects of the drug are highly variable and depend on factors such as dose, route of administration, and individual susceptibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide in laboratory experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the use of the drug in laboratory experiments is limited by its potential for abuse and its associated legal and ethical issues. Moreover, the safety profile of the drug is not well established, and its long-term effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for research involving 3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and efficacy. Another area of research is the investigation of the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception, and its potential as a therapeutic target for psychiatric disorders. Finally, there is a need for further studies on the safety and long-term effects of the drug, both in laboratory animals and in humans.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been used in scientific research to study the structure-activity relationship of phenethylamines and their effects on the 5-HT2A receptor. It has also been used in studies investigating the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception. The compound has shown promise as a tool for understanding the neurobiological basis of psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(1-pyridin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(12-4-6-17-7-5-12)18-16(19)13-8-14(20-2)10-15(9-13)21-3/h4-11H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLHMUKQZPVGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4719372.png)
![4-methyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4719387.png)



![4-(benzoylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4719400.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4719416.png)


![N-[2-(benzylthio)ethyl]methanesulfonamide](/img/structure/B4719438.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4719446.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4719463.png)
![4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4719464.png)